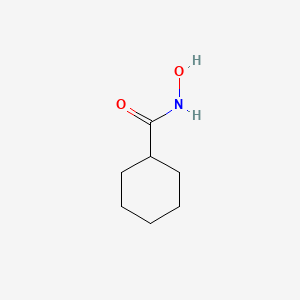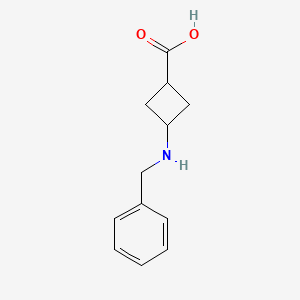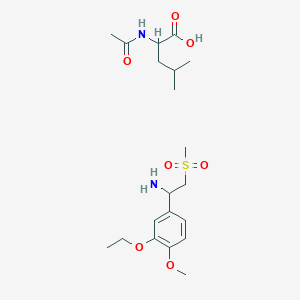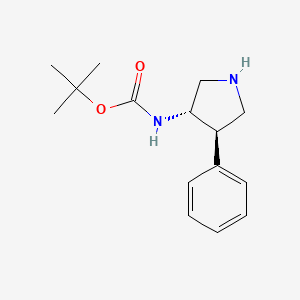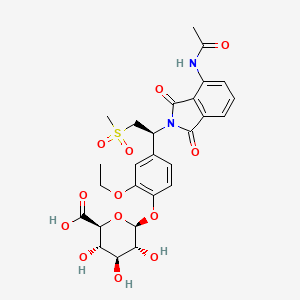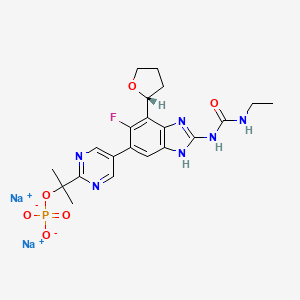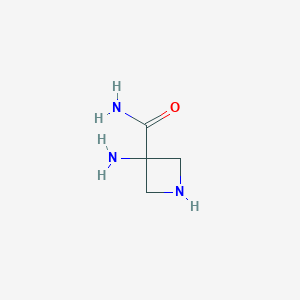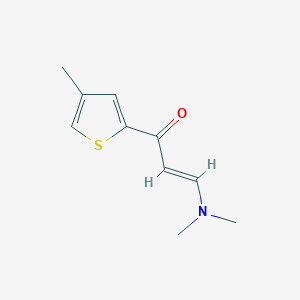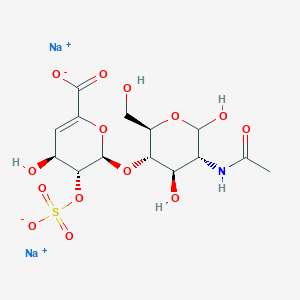
Heparin disaccharide III-A disodium salt
Overview
Description
Heparin disaccharide III-A disodium salt is a chemically defined fragment of heparin, a member of the heparan sulfate family of glycosaminoglycans. Heparin is a linear polysaccharide composed of repeating disaccharide units, which include uronic acid and hexosamine. This compound is specifically a disaccharide unit derived from the enzymatic digestion of heparin. This compound is used extensively in research due to its well-defined structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of heparin disaccharide III-A disodium salt typically involves the enzymatic digestion of heparin using heparinase enzymes. These enzymes cleave the heparin polysaccharide into smaller oligosaccharides, including disaccharides. The specific conditions for the enzymatic digestion include:
Enzyme: Heparinase I, II, or III
Buffer: Typically a phosphate buffer at pH 7.0
Temperature: 37°C
Incubation Time: Varies depending on the enzyme and desired degree of digestion
Industrial Production Methods
Industrial production of this compound involves the extraction of heparin from animal tissues, such as porcine intestinal mucosa, followed by purification and enzymatic digestion. The process includes:
Extraction: Heparin is extracted from animal tissues using alkaline or enzymatic methods.
Purification: The crude heparin is purified using techniques such as ion-exchange chromatography.
Enzymatic Digestion: Purified heparin is digested using heparinase enzymes under controlled conditions.
Isolation: The resulting disaccharides are isolated and purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Heparin disaccharide III-A disodium salt can undergo various chemical reactions, including:
Oxidation: The uronic acid residues can be oxidized to form aldehyde groups.
Reduction: The aldehyde groups can be reduced to form alcohols.
Substitution: Sulfate groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Sodium periodate is commonly used for oxidation reactions.
Reduction: Sodium borohydride is used for reduction reactions.
Substitution: Various reagents, such as amines or alcohols, can be used for substitution reactions.
Major Products
Oxidation: Aldehyde derivatives of the disaccharide.
Reduction: Alcohol derivatives of the disaccharide.
Substitution: Functionalized derivatives with modified sulfate groups.
Scientific Research Applications
Heparin disaccharide III-A disodium salt has numerous applications in scientific research, including:
Chemistry: Used as a model compound for studying the structure and function of glycosaminoglycans.
Biology: Investigated for its role in cell signaling and interaction with proteins.
Medicine: Studied for its anticoagulant properties and potential therapeutic applications.
Industry: Used in the development of heparin-based drugs and biomaterials.
Mechanism of Action
The biological activity of heparin disaccharide III-A disodium salt is primarily due to its interaction with proteins, such as antithrombin. The compound binds to specific sites on these proteins, inducing conformational changes that enhance their activity. This interaction is crucial for the anticoagulant properties of heparin and its derivatives.
Comparison with Similar Compounds
Heparin disaccharide III-A disodium salt can be compared with other heparin-derived disaccharides, such as:
- Heparin disaccharide I-S disodium salt
- Heparin disaccharide II-H disodium salt
- Heparin disaccharide III-H disodium salt
Uniqueness
This compound is unique due to its specific sulfation pattern and biological activity. It has distinct structural features that differentiate it from other heparin-derived disaccharides, making it valuable for specific research applications.
Properties
IUPAC Name |
disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO14S.2Na/c1-4(17)15-8-9(19)11(7(3-16)26-13(8)22)28-14-10(29-30(23,24)25)5(18)2-6(27-14)12(20)21;;/h2,5,7-11,13-14,16,18-19,22H,3H2,1H3,(H,15,17)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t5-,7+,8+,9+,10+,11+,13?,14-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECQKZXNZYJIAZ-ZNSZGVAASA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NNa2O14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxaspiro[5.5]undecan-9-amine](/img/structure/B3321724.png)


